Erdrp-0519
Overview
Description
ERDRP-0519 is an antiviral drug specifically developed to target the measles morbillivirus .
Synthesis Analysis
ERDRP-0519 is a pan-morbillivirus small molecule inhibitor for the treatment of measles. It targets the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex and has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .Molecular Structure Analysis
The chemical formula of ERDRP-0519 is C23H30F3N5O4S. Its exact mass is 529.20 and its molecular weight is 529.570 .Chemical Reactions Analysis
ERDRP-0519 inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .Physical And Chemical Properties Analysis
ERDRP-0519 is a solid, white to off-white compound. It is soluble in DMSO at a concentration of 100 mg/mL .Scientific Research Applications
ERDRP-0519 is a pan-morbillivirus small molecule inhibitor, effective in the treatment of measles. It targets the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex, showing significant efficacy against lethal infection in a ferret model of canine distemper virus, which is a surrogate for human measles (Cox et al., 2021).
The compound ERDRP-0519 inhibits all phosphodiester bond formation during both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex. This mode of action is unique among mononegavirus small molecule inhibitors (Cox et al., 2021).
ERDRP-0519 functions by simultaneously engaging the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the RdRP, effectively locking the polymerase in a pre-initiation conformation. This action makes it a potential clinical candidate for measles therapy (Cox et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHTUQIMBYDSX-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028018 | |
Record name | ERDRP-0519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erdrp-0519 | |
CAS RN |
1374006-96-8 | |
Record name | 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ERDRP-0519 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERDRP-0519 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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